

Spectroscopic and Biosynthetic Insights into Asperrubrol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the fungal secondary metabolite, **Asperrubrol**. Due to the limited public availability of its complete, experimentally-determined spectroscopic data, this guide presents a combination of referenced information and predicted values based on its known chemical structure. Detailed experimental protocols for acquiring such data are also provided, alongside a proposed biosynthetic pathway, offering a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Spectroscopic Data of Asperrubrol

The definitive spectroscopic data for **Asperrubrol** is understood to be contained within specialized chemotaxonomic literature, specifically in "Chemical Fungal Taxonomy" by Frisvad, Andersen, and Thrane (1998). As this primary source is not widely accessible, the following tables present predicted spectroscopic data for **Asperrubrol**, based on its known structure and established principles of NMR, MS, and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of organic molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data for **Asperrubrol**



Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
1.0 - 1.5	m	6H	-СН3
1.5 - 2.0	m	4H	-CH ₂ -
2.0 - 2.5	m	2H	-CH ₂ -C=O
3.5 - 4.0	m	1H	-CH-O-
5.5 - 6.5	m	2H	-CH=CH-
6.5 - 7.5	m	4H	Ar-H
10.0 - 11.0	br s	1H	-NH

Table 2: Predicted ¹³C NMR Spectroscopic Data for Asperrubrol

Chemical Shift (δ) (ppm)	Carbon Type
10 - 20	-CH₃
20 - 40	-CH ₂ -
40 - 50	-CH ₂ -C=O
60 - 70	-CH-O-
110 - 140	Ar-C, -CH=CH-
160 - 170	C=O (amide/ester)
180 - 200	C=O (quinone)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 3: Predicted Mass Spectrometry Data for Asperrubrol



m/z	Interpretation	
[M]+	Molecular Ion	
[M+H]+	Protonated Molecular Ion	
[M+Na]+	Sodiated Molecular Ion	
Key Fragments	Fragmentation pattern corresponding to the loss of specific functional groups	

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Predicted IR Spectroscopic Data for Asperrubrol

Wavenumber (cm ⁻¹)	Bond	Functional Group
3200-3400	N-H stretch	Amine/Amide
2850-3000	C-H stretch	Alkane
1650-1700	C=O stretch	Quinone/Amide
1600-1680	C=C stretch	Alkene
1450-1600	C=C stretch	Aromatic
1000-1300	C-O stretch	Ether/Ester

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:



- Dissolve 5-10 mg of purified **Asperrubrol** in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- · Parameters:
 - Acquire a one-dimensional proton spectrum.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Apply a 90° pulse with a relaxation delay of 1-5 seconds.
 - Accumulate a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
 - Process the data with Fourier transformation, phasing, and baseline correction.

¹³C NMR Spectroscopy:

- Instrument: A high-field NMR spectrometer.
- · Parameters:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
 - Use a 30-45° pulse to reduce relaxation times.
 - Accumulate a larger number of scans compared to ¹H NMR (e.g., 1024 or more) due to the low natural abundance of ¹³C.



• Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry

Sample Preparation:

- Dissolve a small amount of purified **Asperrubrol** (typically <1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
- The solution can be introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

High-Resolution Mass Spectrometry (HRMS):

- Instrument: An Orbitrap, TOF (Time-of-Flight), or FT-ICR (Fourier-Transform Ion Cyclotron Resonance) mass spectrometer.
- Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like
 Asperrubrol.
- Parameters:
 - Acquire spectra in both positive and negative ion modes to observe [M+H]+, [M+Na]+, and [M-H]⁻ ions.
 - Set the mass range to cover the expected molecular weight of Asperrubrol and its potential fragments.
 - For fragmentation studies (MS/MS), select the molecular ion for collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

Infrared (IR) Spectroscopy

Sample Preparation:

Solid Sample (KBr Pellet):



- Grind a small amount of dry Asperrubrol (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg).
- Press the mixture into a thin, transparent pellet using a hydraulic press.
- Thin Film:
 - Dissolve the sample in a volatile solvent.
 - Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate.

Fourier-Transform Infrared (FTIR) Spectroscopy:

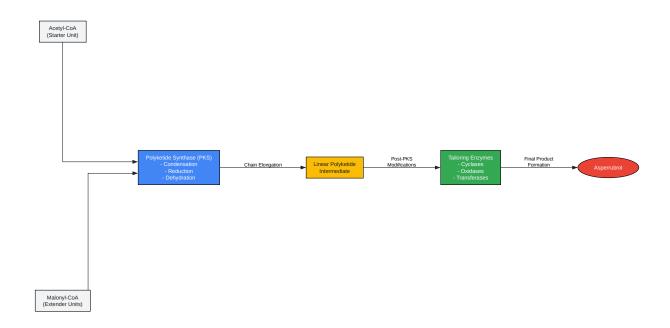
- Instrument: An FTIR spectrometer.
- Parameters:
 - Place the prepared sample in the instrument's sample holder.
 - Record a background spectrum of the empty sample holder (or KBr pellet without the sample).
 - Record the sample spectrum.
 - The instrument software will automatically subtract the background to produce the final IR spectrum.
 - Typically, spectra are collected over the range of 4000-400 cm⁻¹.

Proposed Biosynthetic Pathway of Asperrubrol

Asperrubrol is a polyketide, a class of secondary metabolites synthesized by large, multi-domain enzymes called polyketide synthases (PKSs). While the specific biosynthetic gene cluster for **Asperrubrol** has not been fully elucidated, a plausible pathway can be proposed based on the well-studied biosynthesis of similar polyketides in Aspergillus species.



The biosynthesis is initiated with a starter unit, likely acetyl-CoA, which is sequentially extended by the addition of malonyl-CoA extender units. The PKS enzyme complex catalyzes the condensation reactions and may also contain domains for ketoreduction, dehydration, and enoylreduction, which modify the growing polyketide chain. Following the assembly of the polyketide backbone, a series of post-PKS modifications, including cyclization, oxidation, and potentially rearrangement, are carried out by tailoring enzymes to yield the final structure of **Asperrubrol**.



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Caption: Proposed biosynthetic pathway of **Asperrubrol**.

Conclusion

This guide provides a foundational understanding of the spectroscopic characteristics and biosynthetic origins of **Asperrubrol**. While the presented spectroscopic data are predictive,







they offer a valuable starting point for researchers. The detailed experimental protocols serve as a practical guide for the isolation and characterization of this and other fungal secondary metabolites. Further investigation into the specific biosynthetic gene cluster of **Asperrubrol** will undoubtedly provide deeper insights into its formation and regulation, potentially enabling synthetic biology approaches for the production of novel analogues with enhanced biological activities.

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